molecular formula C15H10N2O2S B3033285 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenecarbothioamide CAS No. 1017028-04-4

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenecarbothioamide

Cat. No.: B3033285
CAS No.: 1017028-04-4
M. Wt: 282.3 g/mol
InChI Key: BENLITPTZIHWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenecarbothioamide is a complex organic compound characterized by its unique structure, which includes a phthalimide moiety and a thiourea group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenecarbothioamide typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a thiourea derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to yield amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

Scientific Research Applications

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenecarbothioamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenecarbothioamide involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The phthalimide moiety may also contribute to its biological activity by interacting with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride
  • 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
  • 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Uniqueness

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenecarbothioamide is unique due to its combination of a phthalimide and thiourea group, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2S/c16-13(20)9-5-7-10(8-6-9)17-14(18)11-3-1-2-4-12(11)15(17)19/h1-8H,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENLITPTZIHWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenecarbothioamide
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4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenecarbothioamide
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4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenecarbothioamide
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4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenecarbothioamide
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4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenecarbothioamide
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4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenecarbothioamide

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